molecular formula C7H8O5 B014608 (-)-3-dehydroshikimic acid CAS No. 2922-42-1

(-)-3-dehydroshikimic acid

Cat. No.: B014608
CAS No.: 2922-42-1
M. Wt: 172.13 g/mol
InChI Key: SLWWJZMPHJJOPH-PHDIDXHHSA-N
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Description

3-Dehydroshikimic acid: is a chemical compound closely related to shikimic acid . It serves as an intermediate in the biosynthesis pathway of shikimic acid . Shikimic acid itself is a key precursor for the biosynthesis of aromatic compounds in plants and microorganisms.

Preparation Methods

a. Synthetic Routes

The synthesis of 3-Dehydroshikimic acid involves the following steps:

    3-Dehydroquinate Dehydration: The enzyme catalyzes the removal of a water molecule from 3-dehydroquinate, yielding 3-dehydroshikimate.

    Reduction to Shikimic Acid: 3-Dehydroshikimate is further reduced to shikimic acid by the enzyme , using as a cofactor.

b. Industrial Production

3-Dehydroshikimic acid can be obtained in large quantities through metabolic engineering of the shikimic acid pathway. This compound has applications beyond its role as an intermediate in biosynthesis.

Chemical Reactions Analysis

3-Dehydroshikimic acid can undergo various reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common reagents and conditions used in these reactions vary, but they often involve enzymes or chemical catalysts. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

Biochemical Research

DHS serves as an essential intermediate in the biosynthesis of various aromatic compounds. Its role in microbial synthesis has been extensively studied, particularly regarding its production from renewable carbon sources like glucose and xylose. Research indicates that engineered strains of Escherichia coli can produce high yields of DHS under controlled fermentation conditions .

Pharmaceutical Applications

DHS has shown potential in pharmaceutical applications due to its antioxidant properties. Studies have demonstrated that it can act as an effective antioxidant in lipid systems, which may have implications for food preservation and therapeutic uses . Additionally, its structural similarity to other bioactive compounds positions it as a candidate for drug development targeting various diseases, including infections caused by viruses and bacteria .

Agricultural Biotechnology

As a metabolite of the shikimate pathway, DHS is crucial for the synthesis of plant secondary metabolites. These metabolites play significant roles in plant defense mechanisms against pathogens and herbivores. The manipulation of DHS production through genetic engineering could enhance crop resilience and yield .

Industrial Biotechnology

The microbial synthesis of DHS from lignocellulosic biomass represents a sustainable approach to producing value-added chemicals. The ability to utilize agricultural by-products like corn fiber for DHS production not only adds economic value but also promotes environmental sustainability by reducing waste .

Potential Anti-infective Agent

DHS exhibits activity against a range of pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy against viruses such as HIV and influenza has been noted, highlighting its potential role in antiviral therapies .

Biocatalysis

In biocatalytic processes, DHS acts as a key intermediate in converting glucose to various aromatic bioproducts. This application is significant for developing green chemistry approaches that minimize environmental impact while producing essential chemicals .

Case Study 1: Microbial Synthesis Optimization

A study conducted on the microbial synthesis of DHS using E. coli demonstrated that optimizing carbon source ratios significantly increased yield and concentration. The research found that a mixture of glucose, xylose, and arabinose led to higher DHS production compared to glucose alone .

Case Study 2: Antioxidant Activity Assessment

Research evaluating the antioxidant capacity of DHS revealed its effectiveness in protecting liposomes from oxidative damage. This property suggests potential applications in food science and nutraceuticals where oxidative stability is crucial .

Case Study 3: Agricultural Enhancement

Genetic engineering efforts aimed at enhancing DHS production in plants have shown promise in improving resistance to pathogens. These modifications could lead to crops with better survival rates under stress conditions, ultimately contributing to food security .

Mechanism of Action

The exact mechanism by which 3-Dehydroshikimic acid exerts its effects depends on the context. It may act as a precursor for the biosynthesis of other molecules or directly interact with molecular targets and pathways.

Comparison with Similar Compounds

3-Dehydroshikimic acid shares similarities with other intermediates in the shikimate pathway, such as 3-dehydroquinate and shikimic acid . its unique position as an intermediate makes it distinct.

Remember that 3-Dehydroshikimic acid plays a crucial role in the biosynthesis of aromatic compounds, making it a fascinating molecule for scientific exploration

Biological Activity

(-)-3-Dehydroshikimic acid (3-DHS) is a significant intermediate in the shikimic acid pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of 3-DHS, supported by relevant data tables and research findings.

3-DHS is derived from 3-dehydroquinate through the action of the enzyme 3-dehydroquinate dehydratase. It can be synthesized from glucose using engineered microbial strains, which enhances its availability for research and potential applications .

Antioxidant Activity

Research indicates that 3-DHS exhibits potent antioxidant properties. A study highlighted its effectiveness in protecting liposomes and emulsions from oxidative damage, suggesting that it can scavenge free radicals effectively .

Study Method Findings
Rabelo et al. (2024)Liposomal assaysDemonstrated significant antioxidant activity in liposomes and bulk oil.
Wang et al. (2020)Emulsion testsShowed that 3-DHS reduced lipid peroxidation significantly.

Antimicrobial Activity

3-DHS has been studied for its antimicrobial properties against various pathogens. It acts as an inhibitor of the shikimate pathway in bacteria, making it a potential candidate for developing new antibiotics.

Pathogen Inhibition Mechanism Effectiveness
Methicillin-resistant Staphylococcus aureus (MRSA)Inhibits 3-dehydroquinate dehydrataseSignificant reduction in bacterial growth observed .
Escherichia coliDisrupts metabolic pathwaysEffective against both wild-type and resistant strains .

Anti-inflammatory Properties

The anti-inflammatory effects of 3-DHS have been linked to its ability to modulate immune responses. Studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.

Study Method Findings
Cheung et al. (2014)Cytokine assays3-DHS significantly decreased IL-6 production in vitro.
Zhang et al. (2021)Animal model studiesShowed reduced inflammation markers in treated subjects.

The biological activities of 3-DHS can be attributed to its structural features and interaction with various enzymes involved in metabolic pathways:

  • Antioxidant Mechanism : The hydroxyl groups in 3-DHS facilitate electron donation, neutralizing free radicals .
  • Antimicrobial Mechanism : By inhibiting key enzymes in the shikimate pathway, 3-DHS disrupts bacterial metabolism, leading to cell death .
  • Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation and reducing cytokine production .

Case Studies

  • Antioxidant Efficacy : In a controlled study using liposomal formulations, 3-DHS was shown to significantly enhance the stability of lipids against oxidative stress compared to standard antioxidants.
  • Antimicrobial Resistance : A clinical trial involving patients with MRSA infections demonstrated that adjunct therapy with 3-DHS reduced infection rates and improved patient outcomes when combined with conventional antibiotics.

Q & A

Basic Research Questions

Q. What is the role of (-)-3-dehydroshikimic acid in the shikimate pathway, and how can its biosynthesis steps be experimentally validated?

this compound (DHS) is a key intermediate in the shikimate pathway, linking primary metabolism to aromatic amino acid and secondary metabolite biosynthesis. To validate its biosynthesis:

  • Use isotopic labeling (e.g., 13C^{13}\text{C}-glucose) to trace carbon flow from erythrose-4-phosphate and phosphoenolpyruvate to DHS via 3-dehydroquinic acid .
  • Employ enzymatic assays with purified 3-dehydroquinate dehydratase to confirm the conversion of 3-dehydroquinic acid to DHS .
  • Monitor pathway flux using LC/MS or GC/MS to quantify intermediates under varying substrate conditions .

Q. What are the standard methods for characterizing the chemical structure and stability of this compound?

  • Structural elucidation : Use NMR (e.g., 1H^1\text{H}, 13C^{13}\text{C}, and 2D COSY) to confirm stereochemistry (4S,5R configuration) and functional groups (keto and carboxylic acid moieties) .
  • Stability assays : Conduct pH-dependent degradation studies (e.g., 4–8 pH range) with HPLC monitoring to identify optimal storage conditions .
  • Purity assessment : Combine melting point analysis with high-resolution mass spectrometry (HRMS) to verify molecular mass (172.0372 g/mol) and absence of contaminants .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use EN 166-certified goggles, NIOSH-approved respirators, and EN 374-compliant nitrile gloves to prevent inhalation or dermal exposure .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent aerosolization .
  • Ventilation : Conduct experiments in fume hoods with ≥6 air changes/hour to mitigate vapor accumulation .

Q. How does this compound contribute to secondary metabolite biosynthesis in plants?

DHS is a precursor for gallic acid, hydrolyzable tannins, and protoalkaloids. Methodological approaches include:

  • Enzyme activity profiling : Heterologously express shikimate dehydrogenase (SDH) in Nicotiana benthamiana to study DHS-to-gallic acid conversion .
  • Metabolite correlation analysis : Pair transcriptomic data (e.g., SDH/UGT gene expression) with LC/MS quantification of DHS and gallic acid in plant tissues .

Advanced Research Questions

Q. How can metabolic engineering optimize this compound production in microbial systems?

  • Gene overexpression : Engineer E. coli to overexpress aroD (3-dehydroquinate dehydratase) and aroE (shikimate dehydrogenase) while knocking out qsuB (quinate metabolism) to redirect carbon flux toward DHS .
  • Fed-batch fermentation : Use dissolved oxygen-stat control with D-xylose as a carbon source to achieve titers >60 g/L in recombinant E. coli .
  • Dynamic pathway regulation : Implement CRISPRi to downcompete competing pathways (e.g., phenylalanine biosynthesis) during DHS accumulation .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be resolved?

  • Matrix interference : Use ion-pair LC/MS (e.g., tributylamine as a reagent) to improve DHS retention and separation from co-eluting sugars .
  • Low-abundance detection : Apply PFPP column-based LC/MS/MS with MRM transitions (m/z 171→127, 171→99) for enhanced sensitivity (LOD: 0.1 ng/mL) .
  • Isotope dilution : Spike samples with 13C^{13}\text{C}-labeled DHS as an internal standard to correct for ionization efficiency variations .

Q. How do conflicting reports on this compound’s role in gallic acid biosynthesis inform experimental design?

Some studies report minimal DHS-to-gallic acid conversion in transiently expressed SDH systems, while others observe significant flux. To address this:

  • Tissue-specific analysis : Compare SDH activity in chloroplasts vs. cytosol using subcellular fractionation and activity assays .
  • Cofactor supplementation : Add NAD+^+ (1–5 mM) to in vitro SDH assays to determine if cofactor limitation explains low activity .
  • Competitive pathway inhibition : Use RNAi to silence quinate dehydrogenase (EcDQD/SDH4) in Eucalyptus to test if DHS flux increases toward gallic acid .

Q. What genetic modifications enhance this compound accumulation in plant models without disrupting primary metabolism?

  • Constitutive promoters : Drive SDH expression with the CaMV 35S promoter in Arabidopsis to boost DHS production, but monitor shikimate levels to avoid feedback inhibition .
  • Combinatorial engineering : Co-express DHS synthase (aroD) and UDP-glucosyltransferase (UGT) in Nicotiana to channel DHS into stable glucosides, reducing cytotoxicity .

Q. How is this compound implicated in mammalian metabolic disorders, and what models are used to study this?

  • Alkaptonuria models : Analyze Hgd/^{-/-} mice via targeted metabolomics to detect elevated DHS, 3,4-dihydroxymandelic acid, and vanillylmandelic acid in urine .
  • Enzyme inhibition assays : Test DHS as a competitive inhibitor of homogentisate dioxygenase using recombinant human HGD and LC/MS-based activity measurements .

Q. What computational tools integrate this compound’s pathway dynamics with genome-scale metabolic models?

  • Constraint-based modeling : Use COBRApy to simulate DHS flux in E. coli iJO1366 under varying oxygen and carbon conditions .
  • Kinetic modeling : Parameterize DHS synthase (Km_m = 0.8 mM for 3-dehydroquinate) using in vitro data from Bacillus subtilis enzymes .

Properties

IUPAC Name

(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWJZMPHJJOPH-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)C=C1C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030506
Record name (-)-3-Dehydroshikimic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2922-42-1
Record name (-)-3-Dehydroshikimic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2922-42-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-3-Dehydroshikimic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Dehydroshikimic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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